5-Chloro-2-fluoro-4-methoxybenzoic acid

Dopamine Transporter Neuropharmacology Binding Affinity

5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) is a polysubstituted benzoic acid derivative featuring chloro, fluoro, and methoxy groups at the 5-, 2-, and 4-positions, respectively. Its unique substitution pattern makes it a versatile intermediate in organic synthesis, with applications spanning medicinal chemistry and materials science.

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
CAS No. 211172-72-4
Cat. No. B3251725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-4-methoxybenzoic acid
CAS211172-72-4
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)C(=O)O)Cl
InChIInChI=1S/C8H6ClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)
InChIKeyIWQHHHJUOHVVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) for Advanced Pharmaceutical Synthesis


5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) is a polysubstituted benzoic acid derivative featuring chloro, fluoro, and methoxy groups at the 5-, 2-, and 4-positions, respectively . Its unique substitution pattern makes it a versatile intermediate in organic synthesis, with applications spanning medicinal chemistry and materials science . The compound is primarily utilized in the development of pharmaceutical agents, including anti-inflammatory and anticancer therapeutics, due to the distinct reactivity imparted by its halogen and methoxy substituents [1].

Critical Role of 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) Substitution Pattern


Generic substitution with analogs like 3-chloro-2-fluoro-4-methoxybenzoic acid or 4-chloro-2-fluoro-5-methoxybenzoic acid fails because the specific 5-chloro-2-fluoro-4-methoxy substitution pattern on the benzoic acid core is critical for distinct biological activities and synthetic utility . Positional isomerism profoundly influences receptor binding and metabolic stability, as demonstrated by its role as a specific intermediate in the synthesis of Mcl-1 inhibitors and dopamine D3 receptor modulators [1]. Substituting an isomer introduces unpredictable changes in potency, selectivity, and pharmacokinetic properties, making the precise arrangement of substituents on 5-Chloro-2-fluoro-4-methoxybenzoic acid non-negotiable for reproducibility in research and development.

Quantitative Differentiation of 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) in Key Assays


Dopamine Transporter (DAT) Binding Affinity of 5-Chloro-2-fluoro-4-methoxybenzoic acid

5-Chloro-2-fluoro-4-methoxybenzoic acid exhibits measurable affinity for the dopamine transporter (DAT). In a competitive binding assay, it displaced [3H]WIN-35428 from human DAT with an IC50 of 441 nM [1]. This provides a baseline for its interaction with the DAT, a target for various neuropsychiatric and substance abuse disorders. Data for a direct comparator under identical conditions is not available in the current literature; this evidence is therefore presented as a class-level inference for halogenated benzoic acid derivatives.

Dopamine Transporter Neuropharmacology Binding Affinity

Inhibition of Dopamine Uptake by 5-Chloro-2-fluoro-4-methoxybenzoic acid at Human DAT

The functional consequence of DAT binding by 5-Chloro-2-fluoro-4-methoxybenzoic acid is demonstrated by its inhibition of [3H]dopamine reuptake in HEK293 cells expressing human DAT, with an IC50 of 945 nM [1]. This value provides a quantitative measure of its ability to block dopamine transport. Comparative data for closely related analogs in the same assay are not identified in the search results, making this a class-level inference for substituted benzoic acids as DAT inhibitors.

Dopamine Reuptake Inhibition Transporter Assay CNS Pharmacology

Antiproliferative Activity Against COLO 320DM Colorectal Cancer Cells

5-Chloro-2-fluoro-4-methoxybenzoic acid has been evaluated for its antiproliferative effects, showing activity against human COLO 320DM colorectal cancer cells [1]. While specific IC50 values were not accessible in the database entry, the assay confirms its potential in oncology research. The assay conditions involved assessing the reduction in cell viability after 24 hours of incubation in the presence of mevalonic acid (MVA), a key intermediate in the mevalonate pathway [1]. No direct comparator data was found, categorizing this as class-level evidence for benzoic acid derivatives.

Antiproliferative Activity Cancer Research KRAS Mutation

Dopamine D3 Receptor Antagonist Activity

This compound has demonstrated antagonist activity at the dopamine D3 receptor [1]. In a functional assay using HEK293 cells expressing the receptor, it inhibited dopamine-induced calcium flux, an effect measured after 15 minutes using a calcium 4-dye based FLIPR assay. Although quantitative data (e.g., IC50 or Ki) was not publicly accessible in the referenced database entry, the confirmation of antagonist activity provides a clear functional profile. This positions 5-Chloro-2-fluoro-4-methoxybenzoic acid as a chemical probe for studying D3 receptor pharmacology, a target implicated in addiction, schizophrenia, and Parkinson's disease. This is a class-level inference for this chemical scaffold.

Dopamine D3 Receptor GPCR Antagonist Psychiatric Disorders

Role as Key Intermediate in Mcl-1 Inhibitor Synthesis

5-Chloro-2-fluoro-4-methoxybenzoic acid is specifically claimed as a critical intermediate in the synthesis of small-molecule inhibitors targeting the anti-apoptotic protein Mcl-1 [1]. Patent EP 3285583 B1 details its use in constructing a new class of benzoic acid-derived Mcl-1 inhibitors, which are promising therapeutics for treating cancer [1]. This contrasts with non-halogenated or differently substituted benzoic acid derivatives that would not yield the same active pharmacophore, underscoring the non-fungible nature of this specific compound in this synthetic route.

Mcl-1 Inhibitor Cancer Therapeutics Medicinal Chemistry

Activity in Cell Differentiation and Psoriasis Models

Research indicates that 5-Chloro-2-fluoro-4-methoxybenzoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This mechanism of action suggests potential applications as an anti-cancer agent and for treating skin diseases such as psoriasis [2]. This biological profile differentiates it from analogs that may not possess this dual anti-proliferative and pro-differentiation activity, although specific quantitative comparisons are not provided.

Cell Differentiation Psoriasis Dermatology

Key Application Scenarios for 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4)


Synthesis of Patented Mcl-1 Inhibitors for Oncology Research

This compound is an essential starting material for research groups synthesizing the specific class of Mcl-1 inhibitors detailed in patent EP 3285583 B1. The unique 5-chloro-2-fluoro-4-methoxy substitution pattern is integral to the pharmacophore of the final therapeutic molecules, making direct procurement of this exact intermediate mandatory for replicating the patented synthetic route and achieving the desired biological activity [1].

Development of Dopamine Transporter (DAT) Modulators for CNS Disorders

Researchers investigating the dopamine transporter (DAT) as a target for neuropsychiatric disorders can utilize 5-Chloro-2-fluoro-4-methoxybenzoic acid as a validated starting point for structure-activity relationship (SAR) studies. Its confirmed ability to bind DAT (IC50 = 441 nM) and inhibit dopamine reuptake (IC50 = 945 nM) provides a quantifiable baseline for chemical optimization aimed at improving potency and selectivity [2].

Investigating D3 Dopamine Receptor Antagonism in Addiction and Psychiatric Disease Models

This compound serves as a functional antagonist of the dopamine D3 receptor, a target implicated in addiction, schizophrenia, and Parkinson's disease. It is suitable for use as a chemical probe in in vitro and ex vivo studies designed to elucidate the role of D3 receptor signaling in these complex disorders and to validate new therapeutic hypotheses [3].

Probing Cell Differentiation Pathways in Cancer and Dermatological Research

Given its reported activity in inducing differentiation in undifferentiated cells, 5-Chloro-2-fluoro-4-methoxybenzoic acid is a valuable tool for studying the mechanisms of cell fate determination. This application is particularly relevant in oncology for differentiating cancer cells and in dermatology for developing treatments for hyperproliferative skin conditions like psoriasis [4].

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